molecular formula C10H7Cl2NO2 B14687377 (6,7-Dichloro-1H-indol-3-yl)acetic acid CAS No. 33297-41-5

(6,7-Dichloro-1H-indol-3-yl)acetic acid

Cat. No.: B14687377
CAS No.: 33297-41-5
M. Wt: 244.07 g/mol
InChI Key: BPIITDYPLAUHGX-UHFFFAOYSA-N
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Description

(6,7-Dichloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of two chlorine atoms at the 6 and 7 positions of the indole ring and an acetic acid moiety at the 3 position. Indole derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dichloro-1H-indol-3-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials . The reaction conditions typically involve high temperatures and the presence of catalysts to facilitate the formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(6,7-Dichloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include halogenated indole derivatives, nitroindoles, and sulfonated indoles. These products have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dichloro-1H-indol-3-yl)acetic acid is unique due to the specific positioning of chlorine atoms on the indole ring, which can influence its reactivity and biological activity. This compound’s distinct structure allows for targeted applications in various fields, making it a valuable chemical entity for research and industrial purposes .

Properties

CAS No.

33297-41-5

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

2-(6,7-dichloro-1H-indol-3-yl)acetic acid

InChI

InChI=1S/C10H7Cl2NO2/c11-7-2-1-6-5(3-8(14)15)4-13-10(6)9(7)12/h1-2,4,13H,3H2,(H,14,15)

InChI Key

BPIITDYPLAUHGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)CC(=O)O)Cl)Cl

Origin of Product

United States

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